molecular formula C9H18F3NOSi B124448 n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide CAS No. 77377-52-7

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Cat. No.: B124448
CAS No.: 77377-52-7
M. Wt: 241.33 g/mol
InChI Key: QRKUHYFDBWGLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide is a chemical compound widely used in organic synthesis and analytical chemistry. It is known for its role as a derivatizing agent, particularly in gas chromatography-mass spectrometry (GC-MS) applications. This compound is valued for its ability to enhance the volatility and stability of analytes, making it easier to analyze various substances.

Mechanism of Action

Target of Action

MTBSTFA is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis . It targets various functional groups in molecules, including hydroxyl, carboxyl, thiol, and primary and secondary amines . These functional groups are present in a wide range of compounds, making MTBSTFA a versatile tool in analytical chemistry.

Mode of Action

MTBSTFA interacts with its targets by replacing the active hydrogen atoms in these functional groups with a silyl group (Si(CH3)3), a process known as silylation . This reaction typically yields over 96% of the desired silyl derivatives .

Biochemical Pathways

Instead, it alters the physical and chemical properties of the target molecules, making them more suitable for GC-MS analysis . The resulting silyl derivatives are more volatile and thermally stable, which facilitates their separation and detection in the GC-MS system .

Pharmacokinetics

Its primary role is in the preparation of samples for GC-MS analysis .

Result of Action

The primary result of MTBSTFA’s action is the formation of stable silyl derivatives of the target molecules . These derivatives are more amenable to GC-MS analysis, allowing for the accurate identification and quantification of the original compounds in complex mixtures .

Action Environment

The efficiency and stability of MTBSTFA’s action can be influenced by various environmental factors. For instance, the presence of moisture can hinder the silylation process, as it can react with MTBSTFA and decrease its effectiveness . Therefore, it is crucial to ensure that the reaction environment is dry. Additionally, the reaction is typically carried out at room temperature for a short duration, which helps to maintain the stability of MTBSTFA and the resulting silyl derivatives .

Biochemical Analysis

Biochemical Properties

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is involved in the silylation of various organic compounds, including alcohols, thiols, phenols, carboxylic acids, amines, and amides . This process involves the replacement of a hydrogen atom in these compounds with a silyl group, which increases their volatility and stability . The nature of these interactions is largely covalent, with the silyl group forming a strong bond with the organic compound .

Cellular Effects

The cellular effects of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide are not well-studied. It is known that silylated compounds can influence cellular function. For example, silylation can protect sensitive functional groups in biochemical reactions . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although specific effects would depend on the nature of the compound being silylated.

Molecular Mechanism

The molecular mechanism of action of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide involves the transfer of a silyl group to an organic compound. This process is facilitated by the presence of a base, which acts as a catalyst . The resulting silyl ether is more stable and volatile than the original compound, making it suitable for analysis by gas chromatography .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is known for its stability. The silylation process it facilitates is rapid and efficient, and the resulting silyl ethers are stable under a variety of conditions . Over time, these silyl ethers can be hydrolyzed back to their original compounds, although this process is much slower than the initial silylation .

Metabolic Pathways

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide itself is not directly involved in metabolic pathways. The compounds it silylates could be involved in various metabolic processes. The silylation process can protect sensitive functional groups, potentially influencing the activity of enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with N-methyltrifluoroacetamide in the presence of a base such as imidazole. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silylating agent, which then reacts with the amide to produce the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(tert-But

Properties

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKUHYFDBWGLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F3NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998589
Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16024
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

77377-52-7
Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77377-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 800 ml of dry benzene:acetonitrile (v/v, 1:1) was added 127 g (1.0 mole) of N-methyl-trifluoroacetamide. To this solution, while stirring and maintaining the temperature at 0 degress C., was slowly added 23.5 g (0.98 mole) of sodium hydride. The solution was then stirred for 4 hours at 4 degrees C. At this time, 173.34 g (1.15 mole) of t-butyldimethylsilyl chloride was added in four equal aliquots over a period of 80 minutes. After the last addition the solution was stirred for 2 hours at 4 degrees C. The precipitate of sodium chloride was then removed from the reaction mixture by filtration under dry nitrogen and the resulting filter cake washed twice with 100 ml each of dry benzene. Washings and filtrate were combined and concentrated. The remaining yellow solution was fractionally distilled with the distillate at 158-172 degrees C. being collected. Redistillation of this fraction gave the desired product.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
173.34 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 800 ml of dry benzene:acetonitrle (v/v, 1:1) was added 127 g (1.0 mole) of N-methyl-trifluoroacetamide. To this solution, while stirring and maintaining the temperature at 0 degrees C., was slowly added 23.5 g (0.98 mole) of sodium hydride. The solution was then stirred for 4 hours at 4 degrees C. At this time, 173.34 g (1.15 mole) of t-butyldimethylsilyl chloride was added in four equal aliquots over a period of 80 minutes. After the last addition the solution was stirred for 2 hours at 4 degrees C. The precipitate of sodium chloride was then removed from the reaction mixture by filtration under dry nitrogen and the resulting filter cake washed twice with 100 ml each of dry benzene. Washings and filtrate were combined and concentrated. The remaining yellow solution was fractionally distilled with the distillate at 158-172 degrees C. being collected. Redistillation of this fraction gave the desired product.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
173.34 g
Type
reactant
Reaction Step Two
Quantity
127 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide
Reactant of Route 2
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.